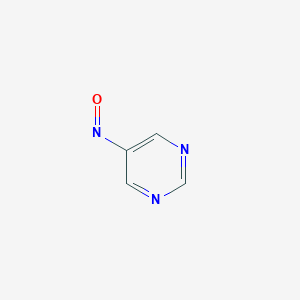

5-Nitrosopyrimidine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

180799-04-6 |

|---|---|

分子式 |

C4H3N3O |

分子量 |

109.09 g/mol |

IUPAC 名称 |

5-nitrosopyrimidine |

InChI |

InChI=1S/C4H3N3O/c8-7-4-1-5-3-6-2-4/h1-3H |

InChI 键 |

YZFUAIWTNMWSEP-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=N1)N=O |

规范 SMILES |

C1=C(C=NC=N1)N=O |

同义词 |

Pyrimidine, 5-nitroso- (9CI) |

产品来源 |

United States |

Synthetic Methodologies for 5 Nitrosopyrimidine Derivatives

The introduction of a nitroso group at the C-5 position of the pyrimidine (B1678525) ring is a key transformation, for which several synthetic approaches have been developed.

Direct Nitrosation Reactions

Direct nitrosation involves the introduction of a nitroso moiety onto an activated pyrimidine nucleus. The π-deficient nature of the pyrimidine ring means that electrophilic substitution, such as nitrosation, is generally difficult and requires the presence of activating, electron-donating groups like amino (-NH2) or hydroxyl (-OH) groups at the C-2, C-4, or C-6 positions. beilstein-journals.orgscialert.netchemicalbook.com

The classical method for C-5 nitrosation involves treating an activated pyrimidine with a nitrosating agent. For instance, 4,6-diamino- and 4,6-dihydroxypyrimidines are readily 5-nitrosated using nitrous acid or nitrite (B80452) esters. covenantuniversity.edu.ng A common procedure involves the use of isoamyl nitrite (IAN) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature, which has been shown to be effective for the selective C(5)-nitrosation of various amino-dialkoxypyrimidines. kuleuven.be

Another fascinating route to 5-nitrosopyrimidines involves an intramolecular rearrangement. In what is described as the first example of a Fischer–Hepp type rearrangement in pyrimidines, a nitroso group is transferred from an exocyclic nitrogen atom to the C-5 position of the pyrimidine ring. beilstein-journals.orgbeilstein-journals.org This process typically begins with the N-nitrosation of a secondary amino group at the C-4 position. Subsequent treatment with aqueous sulfuric acid can induce the migration of the nitroso group to the C-5 position, particularly when the pyrimidine ring is activated by at least three electron-donating groups. beilstein-journals.org This method represents a novel pathway for creating trisubstituted 5-nitrosopyrimidines. beilstein-journals.orgbeilstein-journals.org

One-pot syntheses offer an efficient alternative by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates. One such strategy involves the reaction of malonic acid dinitrile and a guanidine (B92328) salt. google.com In this process, a solution of sodium nitrite is added to a suspension of malonic acid dinitrile and guanidine hydrochloride, leading to the formation of the isonitroso-malononitrile-guanidine salt. Subsequent heating in a polar solvent induces ring closure to yield 5-nitroso-2,4,6-triaminopyrimidine (B18466). google.com

A similar prebiotic-synthesis-inspired method demonstrates the formation of various 5-nitrosopyrimidines. d-nb.info The process starts with the selective nitrosation of malononitrile (B47326) in an aqueous solution containing an amidine and sodium nitrite. Evaporation and gentle heating of the resulting amidinium salt of (hydroxyimino)malononitrile lead to cyclization, forming the corresponding 5-nitrosopyrimidine derivative. d-nb.info The required temperatures for this transformation are between 110 and 160 °C. d-nb.info

| Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Malonic acid dinitrile, Guanidine hydrochloride | 1) NaNO₂, H₂O, pH 4 2) Na₂CO₃, polar solvent, 140-150°C | 5-Nitroso-2,4,6-triaminopyrimidine | google.com |

| Malononitrile, Amidine (e.g., Guanidine) | 1) NaNO₂, H₂O, evaporation 2) Heat (110-160°C) | This compound derivative (e.g., this compound-2,4,6-triamine) | d-nb.info |

Functional Group Interconversion and Modification

Functional group interconversion (FGI) is a powerful strategy for synthesizing a diverse library of this compound derivatives from a common intermediate. imperial.ac.ukic.ac.ukscribd.comfiveable.me This involves modifying existing functional groups on the pyrimidine ring.

A notable example of an intramolecular reaction leading to this compound derivatives is the Fischer–Hepp type rearrangement. beilstein-journals.orgbeilstein-journals.org This reaction involves the intramolecular transfer of a nitroso group from an N-nitrosoamino substituent to the C-5 position of the pyrimidine ring. The process is not a simple oxidation or reduction but rather a rearrangement that depends heavily on the electronic properties of the pyrimidine ring. For the transfer to occur, the ring must be sufficiently electron-rich, typically requiring activation by three groups with a positive mesomeric effect (e.g., amino or methoxy (B1213986) groups). beilstein-journals.org If the ring is less activated, treatment of the N-nitrosated precursor with acid leads to denitrosation instead of rearrangement. beilstein-journals.org

| Starting Material Type | Conditions | Reaction Outcome | Reference |

|---|---|---|---|

| N-Nitroso-N,N'-disubstituted-2-R-pyrimidine-4,6-diamine (R = electron-donating group) | aq. H₂SO₄, room temp. | Intramolecular rearrangement to 2,4,6-trisubstituted this compound | beilstein-journals.org |

| N-Nitroso-N,N'-disubstituted-2-R-pyrimidine-4,6-diamine (R = H or CH₃) | aq. H₂SO₄, heat | Denitrosation to 4,6-pyrimidinediamine | beilstein-journals.org |

The 5-nitroso group is strongly electron-withdrawing, which significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). kuleuven.beresearchgate.net This property is exploited in aminolysis reactions, where alkoxy or other leaving groups at the C-2, C-4, or C-6 positions are displaced by amines. This method allows for the synthesis of a wide array of amino-substituted 5-nitrosopyrimidines. researchgate.net

For example, the methoxy groups in 2-amino-4,6-dimethoxy-5-nitrosopyrimidine (B1639992) are highly activated and can be selectively displaced by various amines at room temperature to afford N4-substituted 2,4-diamino-6-methoxy-5-nitrosopyrimidines. kuleuven.beconicet.gov.ar Using an excess of the amine can lead to the disubstituted product, 2,4,6-triamino-5-nitrosopyrimidine. conicet.gov.ar This high reactivity allows for derivative synthesis under mild conditions, often in short reaction times and with good yields. researchgate.net

Halogenated pyrimidines are versatile precursors for the synthesis of this compound derivatives. beilstein-journals.orgresearchgate.net The halogen atoms, typically chlorine, serve as excellent leaving groups for nucleophilic substitution reactions. A multi-step synthetic sequence can be employed, starting, for example, with 4,6-dichloropyrimidine. beilstein-journals.org

A typical pathway involves:

Reaction of the dichloropyrimidine with a primary amine, resulting in the substitution of one chlorine atom.

N-nitrosation of the secondary amino group formed in the first step. The presence of the N-nitroso moiety activates the remaining chlorine atom.

Nucleophilic substitution of the second chlorine atom with another amine.

Acid-catalyzed intramolecular rearrangement (Fischer-Hepp type) to yield the final 2,4,6-trisubstituted this compound. beilstein-journals.org

This stepwise approach, starting from readily available halogenated pyrimidines, provides a high degree of control and flexibility in introducing different substituents onto the pyrimidine core. Nucleophilic substitution on halopyrimidines is a general and smooth process, especially when an electron-withdrawing group like a nitro or nitroso group is present on the ring. beilstein-journals.org

Aminolysis Reactions for Derivative Synthesis

Ring Closure and Cyclization Approaches to the this compound Nucleus

The construction of the this compound core through ring closure and cyclization reactions represents a fundamental and versatile strategy in synthetic organic chemistry. These methods typically involve the formation of the pyrimidine ring from acyclic precursors already bearing or predisposed to the introduction of the nitroso group at the C5 position.

A prominent approach involves the condensation of a three-carbon component with an amidine-containing molecule. For instance, the reaction of isonitrosoacetylacetone or ethyl isonitrosoacetoacetate with diethyl phosphite (B83602) under Todd-Atherton conditions, followed by cyclization with urea (B33335) in the presence of sodium ethoxide, yields 2,6-dihydroxy-4-methyl-5-nitrosopyrimidine. alliedacademies.org This method highlights the formation of the pyrimidine ring from a pre-functionalized precursor.

Another significant cyclization strategy is the heat-induced ring closure of the guanidine salt of isonitrosomalononitrile. google.com This reaction directly forms the 2,4,6-triamino-5-nitrosopyrimidine. However, this method can be hampered by high reaction temperatures and potential contamination from silver compounds used in the salt's preparation. google.com A related patent describes a process where malonic acid dinitrile reacts with an amidine in the presence of a nitrite salt, followed by base-catalyzed heat treatment of the resulting amidine salt of isonitroso-malononitrile in dimethylformamide to yield 2-substituted 5-nitroso-4,6-diaminopyrimidine derivatives. google.com

Intramolecular oxidation-reduction reactions offer a more sophisticated route. For example, a series of 4-alkylamino-6-arylamino-5-nitrosopyrimidines have been synthesized by treating various ethyl-N-alkyl-N-(6-arylamino-5-nitropyrimidin-4-yl)glycinates with sodium methoxide (B1231860) in methanol (B129727). arkat-usa.org The proposed mechanism involves a base-induced electrocyclic ring closure of the glycinate's aci-form, followed by cleavage of an oxadiazine intermediate to furnish the desired this compound. arkat-usa.org

Furthermore, the synthesis of 2,4-diamino-5-nitroso-6-hydroxypyrimidine can be achieved through the cyclization of methyl cyanoacetate (B8463686) and a guanidine salt in a sodium methoxide methanol solution. google.com This is followed by a nitrosation step in a dilute formic acid solution. This multi-step process incorporates the formation of the pyrimidine ring as a key step before the introduction of the nitroso group. google.com Similarly, 4,5,6-triaminopyrimidine can undergo a cyclization reaction with agents like formamide (B127407) or formic acid under acidic conditions to produce purines, a process that relies on a pre-formed pyrimidine ring that is a precursor to the final bicyclic system. google.com

These examples underscore the utility of ring closure and cyclization reactions in accessing a diverse range of this compound derivatives, often allowing for the strategic installation of various substituents on the pyrimidine core.

Green Chemistry Approaches and Process Intensification in this compound Synthesis

In recent years, the principles of green chemistry and process intensification have begun to influence the synthesis of heterocyclic compounds, including this compound derivatives. These approaches aim to develop more sustainable, efficient, and safer manufacturing processes by minimizing waste, reducing energy consumption, and using less hazardous substances. mdpi.comijnc.ir

Green chemistry strategies applicable to pyrimidine synthesis, and by extension to 5-nitrosopyrimidines, include the use of environmentally benign solvents like water or ethanol, solvent-free reaction conditions, and the application of catalysts to improve reaction efficiency. researchgate.netnih.gov For instance, the use of dilute formic acid instead of concentrated sulfuric acid for nitrosation reactions, as seen in the synthesis of 2,4-diamino-5-nitroso-6-hydroxypyrimidine, is a step towards greener chemistry by reducing the use of highly corrosive acids and facilitating solvent recovery. google.com The recycling of the nitrosation mother liquor and the recovery of byproducts like sodium nitrate (B79036) and methanol further enhance the sustainability of the process. google.com

Process intensification focuses on redesigning chemical processes to make them smaller, safer, and more energy-efficient. icheme.org This can involve the use of technologies like microreactors, continuous flow reactors, and alternative energy sources such as ultrasound or microwaves. mdpi.comenergy.gov While specific examples of process intensification applied directly to this compound synthesis are not extensively detailed in the provided search results, the general benefits are clear. Continuous flow chemistry, for example, offers superior control over reaction parameters, enhanced safety when handling potentially hazardous reagents, and easier scalability compared to traditional batch processes. pharmafeatures.com The transition from batch to continuous manufacturing is a key aspect of process intensification in the pharmaceutical industry, aiming for higher yields and reduced environmental impact. pharmafeatures.com

The application of ultrasound-assisted synthesis is another green chemistry approach that can potentially be employed in the synthesis of this compound derivatives to minimize environmental impact. Although detailed studies are not prevalent in the provided results, the principle of using alternative energy sources to accelerate reactions and reduce energy consumption is a cornerstone of green process design. mdpi.com

Reactivity and Mechanistic Investigations of 5 Nitrosopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the 5-nitroso group strongly activates the pyrimidine (B1678525) ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This activation facilitates the displacement of leaving groups at positions 2, 4, and 6 by a variety of nucleophiles.

Influence of Activating Groups on SNAr Reactivity

The presence of a 5-nitroso group is a key activating feature for SNAr reactions in pyrimidine systems. nih.govarchive.org This is particularly evident in the displacement of halo substituents. For instance, a nitroso moiety can activate chloropyrimidines for nucleophilic substitution with amines. nih.govarchive.org The reactivity is further modulated by other substituents on the pyrimidine ring. In dihalopyrimidines that are not otherwise activated, the first nucleophilic substitution deactivates the ring towards a second substitution, often necessitating harsh reaction conditions for further reaction. beilstein-journals.org However, the 5-nitroso group facilitates these subsequent substitutions under milder conditions.

In the context of 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines, a surprising outcome was observed where the disubstituted dialkylamine pyrimidine was the preferred product over the expected monosubstituted 6-alkoxy-4-alkylamine-5-nitropyrimidine. rsc.org This unexpected reactivity, which was confirmed with various alkoxy groups and primary amines, highlights the complex interplay of activating and leaving groups. rsc.org Computational studies suggest that while the initial substitution of the chlorine atom is kinetically favored, the subsequent substitution of the alkoxy group is facilitated by the formation of pre-reactive and Meisenheimer complexes. rsc.org

Competitive Reaction Pathways and Product Selectivity

The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines presents a case of competitive reaction pathways. rsc.org Initially, the substitution of the chlorine atom is the kinetically preferred pathway. rsc.org However, the intermediate product can then undergo a second substitution, displacing the alkoxy group to form a symmetrical 4,6-diamino-5-nitropyrimidine. rsc.org This occurs even though alkoxy groups are generally considered poor leaving groups. researchgate.net

The selectivity between mono- and di-substitution is influenced by the nature of the nucleophile. Primary amines readily lead to the disubstituted product. rsc.org In contrast, reactions with secondary amines can show different selectivity, which has been attributed to the greater nucleophilic character of secondary amines and the relative stability of the resulting nitrosopyrimidine structures. kuleuven.be

A study of the reaction between 2-chloro-5-nitropyrimidine (B88076) and alicyclic amines revealed a non-catalyzed pathway, with analysis suggesting a concerted mechanism rather than a stepwise one where nucleophilic attack is the rate-determining step. frontiersin.orgfrontiersin.org

The following table summarizes the unexpected formation of disubstituted pyrimidines from 6-alkoxy-4-chloro-5-nitropyrimidines and various primary amines. rsc.org

| Starting Alkoxy Group | Primary Amine | Disubstituted Product | Yield |

| Prop-2-yn-1-oxy | Benzylamine | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | Good |

| Benzyloxy | Benzylamine | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | Good |

| Ethoxy | Benzylamine | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | Good |

| Prop-2-yn-1-oxy | Various primary amines | Symmetric 4,6-dialkylamino-5-nitropyrimidines | Good |

Role of Meisenheimer Complexes and Pre-reactive Intermediates

Computational studies have shed light on the mechanistic details of SNAr reactions involving 5-nitrosopyrimidines, particularly the role of intermediates. In the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, pre-reactive molecular complexes and Meisenheimer complexes are proposed to play a key role, especially when an alkoxy group is the leaving group. rsc.orgresearchgate.net

The formation of a pre-reactive complex, where the incoming amine interacts with the nitro group, can precede the transition state and facilitate the reaction. rsc.orgresearchgate.net Following this, a Meisenheimer complex, a sigma-complex intermediate, can be formed. rsc.org The stability and formation of these complexes are influenced by the nature of the leaving group. For instance, when the leaving group is a methoxy (B1213986) group, these complexes are observed, but they are not found when chlorine is the leaving group. rsc.org This suggests that the mechanism can shift from a stepwise process involving these intermediates to a more concerted one depending on the substituents.

The presence of these intermediates helps to explain why a typically poor leaving group like an alkoxide can be displaced in these systems. rsc.org The formation of pre-activated and Meisenheimer complexes provides a lower energy pathway for the substitution to occur. rsc.org

Intramolecular Rearrangement Mechanisms

Beyond substitution reactions, 5-nitrosopyrimidines can participate in intriguing intramolecular rearrangements, leading to the formation of different structural isomers.

Fischer-Hepp Type Rearrangements in Pyrimidine Systems

A notable intramolecular rearrangement observed in pyrimidine systems is analogous to the Fischer-Hepp rearrangement. nih.govarchive.org This reaction involves the migration of a nitroso group from a nitrogen atom of a substituent to the C-5 position of the pyrimidine ring. nih.govarchive.org Specifically, N-nitroso derivatives of 4-aminopyrimidines can undergo this rearrangement when treated with aqueous sulfuric acid. nih.govarchive.org

The outcome of the reaction, either denitrosation or rearrangement, is highly dependent on the substituents present on the pyrimidine ring. nih.govarchive.orgbeilstein-journals.org For the intramolecular nitroso group migration to occur, the pyrimidine ring must be sufficiently activated. nih.govarchive.org It has been found that the presence of three groups with a positive mesomeric effect is crucial for this rearrangement to take place. nih.govarchive.orgbeilstein-journals.org For example, the presence of methylthio, acetamido, or morpholino groups at the 2-position can direct the reaction towards rearrangement, leading to the formation of 2,4,6-trisubstituted 5-nitrosopyrimidines. beilstein-journals.org

The following table illustrates the outcome of treating various 6,N-disubstituted-N-nitrosopyrimidin-4-amines with sulfuric acid, highlighting the influence of the substituent at the 2-position (R2) on the reaction pathway. researchgate.net

| Entry | R2 | R4 | R6 | Reagent | Product(s) | Yield |

| 1 | H | Me | Piperidino | H2SO4 | Denitrosation | 69% |

| 5 | H | Bn | Morpholino | H2SO4 | Rearrangement | 92% |

| 6 | H | Bn | n-Butylamino | H2SO4 | Rearrangement | 54% |

| 11 | SMe | Bn | Piperidino | H2SO4 | Rearrangement & Denitrosation | 56% |

Nitroso Group Translocation and Tautomerism

The migration of the nitroso group is a key aspect of the Fischer-Hepp type rearrangement in these pyrimidine systems. researchgate.net This translocation can occur from an exocyclic nitrogen to the C-5 position of the pyrimidine ring. researchgate.net The process is believed to be intramolecular. researchgate.net This rearrangement provides a novel and efficient synthetic route to otherwise difficult-to-access trisubstituted 5-nitrosopyrimidines. researchgate.net The migration has also been observed from the 2-position of the pyrimidine ring. researchgate.net

The tautomeric forms of 5-nitrosopyrimidines are also a relevant consideration. While not extensively detailed for 5-nitrosopyrimidine itself in the provided context, related structures like 5-nitroso-aminopyrazoles exist as a mixture of amino/nitroso tautomers rather than imino/oxime forms. nih.gov The equilibrium between different tautomers can be influenced by substituents and the surrounding environment, which in turn can affect reactivity. For instance, in certain 6-aminopyrimidine derivatives, the presence of a 5-nitroso group is thought to favor the amino tautomer by forming a hydrogen bond with the 6-amino proton, which can be significant for their biological activity. ncl.ac.uk

Oxidation Chemistry of the Nitroso Group

The nitroso group of 5-nitrosopyrimidines is susceptible to oxidation, typically yielding the corresponding 5-nitro derivatives. The reaction's outcome is often influenced by the substituents on the pyrimidine ring and the choice of oxidizing agent.

A common method for this transformation involves the use of strong oxidizing agents. For instance, the oxidation of this compound-4,6-diamine with hydrogen peroxide in trifluoroacetic acid has been re-examined, revealing a complex product mixture. fishersci.fifishersci.at This reaction not only produced the expected 5-nitropyrimidine-4,6-diamine but also a C-hydroxylated product, 4,6-diamino-5-nitropyrimidin-2-ol, and a doubly N-oxidized species, 5-nitropyrimidine-4,6-diamine 1,3-dioxide. fishersci.fifishersci.at The formation of these products highlights the multifaceted reactivity of the substrate under these conditions.

Similarly, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid resulted in both the mono-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1-N-oxide) and the di-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide). wikipedia.org The formation of a di-N-oxide is a noteworthy observation, as such compounds are relatively uncommon in pyrimidine chemistry. wikipedia.org

Intramolecular oxidation-reduction reactions have also been reported. A series of 4-alkylamino-6-arylamino-5-nitrosopyrimidines were synthesized through the treatment of ethyl-N-alkyl-N-(6-arylamino-5-nitropyrimidin-4-yl)glycinates with sodium methoxide (B1231860). fishersci.no This reaction proceeds via an internal redox process, showcasing an alternative pathway for the transformation of the nitro group that results in the formation of a 5-nitroso functionality. fishersci.no

Table 1: Examples of Oxidation Reactions of 5-Nitrosopyrimidines

| Starting Material | Oxidizing Agent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| This compound-4,6-diamine | Hydrogen peroxide, Trifluoroacetic acid | 4,6-Diamino-5-nitropyrimidin-2-ol, 5-Nitropyrimidine-4,6-diamine, 5-Nitropyrimidine-4,6-diamine 1,3-dioxide | fishersci.fifishersci.at |

| 5-Nitroso-2,4,6-triaminopyrimidine | Peroxytrifluoroacetic acid | 5-Nitro-2,4,6-triaminopyrimidine 1-N-oxide, 5-Nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide | wikipedia.org |

| Ethyl-N-alkyl-N-(6-arylamino-5-nitropyrimidin-4-yl)glycinates | Sodium methoxide (intramolecular) | 4-Alkylamino-6-arylamino-5-nitrosopyrimidines, 5-Hydroxypteridine-6,7-diones | fishersci.no |

Reduction Chemistry of the Nitroso Group

The reduction of the 5-nitroso group to a 5-amino group is a fundamental transformation, providing access to key intermediates for the synthesis of various biologically active compounds, including purines and pteridines. Several reducing agents and methods have been effectively employed for this purpose.

A widely used reagent for this reduction is sodium dithionite (B78146) (Na₂S₂O₄). wikipedia.org For example, 4,6-diamino-5-nitrosopyrimidine is readily reduced by sodium dithionite in an aqueous medium to afford 4,5,6-triaminopyrimidine. wikipedia.org This reduction is often clean and efficient, even on a larger scale. nih.gov The process typically involves treating the this compound with sodium dithionite in water or a dilute acid, followed by heating. nih.gov In some procedures, the reduction of a this compound with sodium dithionite is carried out in formamide (B127407) and formic acid, leading directly to ring-closed products. wikipedia.org

Catalytic hydrogenation is another effective method for the reduction of 5-nitrosopyrimidines. For instance, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) can be hydrogenated to 2,4,5-triamino-6-hydroxypyrimidine using catalysts such as Raney nickel or palladium on carbon (Pd/C). fishersci.atfishersci.co.ukfishersci.be These reactions are typically performed in an aqueous solution under hydrogen pressure. fishersci.atfishersci.be The reduction of certain 5-nitropyrimidines has also been achieved using hydrazine (B178648) in the presence of a palladium catalyst, yielding the corresponding 5-aminopyrimidines. fishersci.fi

Table 2: Examples of Reduction Reactions of 5-Nitrosopyrimidines

| Starting Material | Reducing Agent(s) | Product | Reference(s) |

|---|---|---|---|

| 4,6-Diamino-5-nitrosopyrimidine | Sodium dithionite | 4,5,6-Triaminopyrimidine | wikipedia.org |

| Substituted 5-nitrosopyrimidines | Sodium dithionite, Sulfuric acid | Corresponding 5-aminopyrimidines | nih.gov |

| 2,4,6-Triamino-5-nitrosopyrimidine | Sodium dithionite | 2,4,5,6-Tetraaminopyrimidine | fishersci.be |

| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | 2,4,5-Triamino-6-hydroxypyrimidine | fishersci.atfishersci.co.ukfishersci.be |

| 2-(N-Morpholinyl)-5-nitropyrimidine | Hydrazine, Palladium/charcoal | 5-Amino-2-(N-morpholinyl)pyrimidine | fishersci.fi |

Chelate Formation and Coordination Modes in Metal Complexes

This compound derivatives are effective ligands for a variety of metal ions, owing to the presence of multiple potential donor atoms. The nitroso group, in conjunction with adjacent substituents, plays a crucial role in the formation of stable chelate complexes.

A predominant coordination mode involves the nitrogen atom of the 5-nitroso group and an oxygen atom from an adjacent exocyclic group, such as a carbonyl or a deprotonated hydroxyl group. This N,O-bidentate chelation results in the formation of a stable five- or six-membered ring with the metal center.

For example, new rhenium(I) complexes with the general formula [ReCl(CO)₃L], where L is a this compound derivative, have been synthesized. wikipedia.orgfishersci.no In these monomeric complexes, the pyrimidine ligand acts in a neutral form. wikipedia.orgfishersci.no X-ray diffraction studies on related structures have shown that the ligand can adopt a bidentate configuration through the N5 and O4 atoms, forming a five-membered chelate ring around the Re(I) center, resulting in a distorted octahedral geometry. wikipedia.orgthegoodscentscompany.com

Complexes of rhodium and iridium with various 5-nitrosopyrimidines, such as those derived from violuric acid, have also been structurally characterized. fishersci.co.ukfishersci.ie In several of these complexes, the violurato ligands coordinate to the metal center in an equatorial N5,O4-bidentate fashion. fishersci.co.ukfishersci.ie

Studies on cadmium(II) complexes with 6-amino-3-methyl-5-nitrosouracil have revealed that the ligand coordinates to the cadmium ion in its anionic form. fishersci.be The binding occurs through the nitrogen atom of the 5-nitroso group and the oxygen atom of the 6-oxide group, demonstrating the N,O-coordination pattern. fishersci.be In a polymeric cadmium(II) complex with the same ligand, each ligand coordinates to two different cadmium atoms, binding through the N5 and O4 atoms to one and through the N1 and O2 sites to another, resulting in an eight-coordinate cadmium center. fishersci.be

This chelation ability is not limited to transition metals. The formation of brightly colored salts with alkali metals has been noted for violuric acid, a tautomer of 5-nitroso-barbituric acid, indicating interaction with these metal ions. wikipedia.org

Structural Elucidation and Spectroscopic Characterization of 5 Nitrosopyrimidine Derivatives

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is a powerful tool for the unambiguous determination of the three-dimensional structure of 5-nitrosopyrimidine derivatives in the solid state. These studies reveal not only the precise molecular conformation but also the intricate network of intermolecular interactions that define the supramolecular architecture.

Research on various N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines has shown that these molecules often exhibit polarized molecular-electronic structures. nih.govresearchgate.net This polarization leads to the formation of extensive charge-assisted hydrogen bonds, including conventional N-H···O and N-H···N interactions, as well as weaker C-H···O, C-H···π(arene), and N-H···π(arene) hydrogen bonds. nih.govresearchgate.net These interactions, along with aromatic π-π stacking, dictate the packing of the molecules in the crystal lattice, often resulting in the formation of one-dimensional chains or two-dimensional sheets. nih.govresearchgate.netresearchgate.net

In a series of amino-substituted O(6)-benzyl-5-nitrosopyrimidines, the bond lengths determined by X-ray diffraction provide strong evidence for a highly polarized electronic structure. nih.gov For derivatives with an amino substituent at the 4-position, an intramolecular N-H···O hydrogen bond with the oxygen atom of the nitroso group is a common feature, leading to a molecular conformation that mimics that of purines. nih.gov

The crystal structure of 6-amino-4-methylamino-5-nitrosopyrimidine has been investigated, providing detailed information on its solid-state conformation. nih.gov Similarly, studies on 2-amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine reveal a highly polarized electronic structure where molecules are linked into chains through a combination of three-center N—H⋯(N,O) hydrogen bonds and N—H⋯π(arene) interactions. researchgate.net The analysis of symmetrically 4,6-disubstituted 2-amino-5-nitrosopyrimidines further highlights the interplay between the molecular, electronic, and supramolecular structures. researchgate.net

The extensive hydrogen-bonding networks observed in the crystal structures of these derivatives are crucial in understanding their solid-state properties and potential for molecular recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound derivatives in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes they undergo.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental for identifying the various proton environments within this compound derivatives. The chemical shift of a proton is highly sensitive to its electronic surroundings. For instance, the introduction of a nitroso group at the C5 position of the pyrimidine (B1678525) ring typically causes a deshielding effect on adjacent protons. In the case of 4-alkylamino-6-arylamino-5-nitrosopyrimidines, the presence of intramolecular hydrogen bonds involving the amino groups and the nitroso group leads to the observation of two distinct sets of signals, corresponding to two different rotamers. arkat-usa.org The signals for the NH protons involved in these hydrogen bonds are significantly shifted downfield, appearing in the range of 10–13 ppm, compared to free NH protons which resonate around 7–9 ppm. rsc.org

Specific ¹H NMR data has been reported for various derivatives. For example, in 6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, the ethyl group protons appear as a triplet for the CH₃ group (δ 1.19–1.24 ppm) and a quartet for the CH₂ group (δ 3.93 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. Similar to the effect on protons, the C5-nitroso group exerts a deshielding effect on the adjacent carbon atoms. In uracil (B121893) derivatives, the carbonyl carbons (C2=O, C4=O) typically resonate in the region of δ 160–170 ppm.

For 6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, the following ¹³C NMR chemical shifts have been reported in DMSO-d₆: δ 14.1 (-CH₂C H₃), δ 42.3 (-NC H₂), δ 155.6 (C=O), and δ 162.4 (C-NO). In another example, 2,4,6-trihydrazineyl-5-nitrosopyrimidine, the ¹³C NMR spectrum in DMSO-d₆ shows signals at δ 171.77, 160.07, and 118.94. rsc.org The observation of two sets of signals in the ¹³C NMR spectra of certain 5-nitrosopyrimidines further supports the existence of stable rotamers in solution. rsc.org

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy, often performed on isotopically enriched samples, offers direct insight into the electronic structure of the nitrogen atoms within the pyrimidine ring and the nitroso group. Studies on ¹⁵N-labeled this compound derivatives have been instrumental in probing the nature of intramolecular hydrogen bonds. rsc.org The chemical shifts of the nitrogen atoms, particularly the nitroso nitrogen, are sensitive to the formation of these bonds and the resulting electron delocalization. rsc.orgrsc.org

Research combining experimental ¹⁵N NMR data with theoretical calculations has demonstrated that nuclear delocalization of hydrogen atoms in the intramolecular hydrogen bonds has a significant impact on the ¹⁵N chemical shifts of the nitroso group. rsc.orgrsc.org Unprecedentedly large deuterium (B1214612) isotope effects on the ¹⁵N chemical shifts of the nitroso group have also been observed, further highlighting the quantum nature of the hydrogen bonding in these systems. rsc.org

Conformational and Rotameric Studies via NMR

A fascinating structural feature of many this compound derivatives is the existence of stable rotational isomers, or rotamers, arising from the restricted rotation about the C5-NO bond. arkat-usa.orgrsc.org This phenomenon is particularly prevalent in derivatives with amino substituents at the adjacent C4 and C6 positions, which can form strong intramolecular hydrogen bonds (IMHBs) with the nitroso group. arkat-usa.orgrsc.orgrsc.org

The presence of two different amino substituents at these positions can lead to two possible planar rotamers, which differ only in the orientation of the nitroso group. rsc.orgrsc.org These two rotamers are readily distinguishable by NMR spectroscopy, as they give rise to two distinct sets of signals in both ¹H and ¹³C NMR spectra. arkat-usa.orgrsc.org The interconversion barriers between these rotamers can be remarkably high, exceeding 20 kcal/mol, which is comparable to that of atropisomers. rsc.org In some cases, the stability of these rotamers is such that they can be separated by chromatographic techniques. rsc.orgrsc.org The ratio of the two rotamers in solution is highly dependent on the nature of the substituents at the C4 and C6 positions, allowing for the fine-tuning of the conformational equilibrium. rsc.orgacs.org

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies. The IR spectrum provides a molecular fingerprint that can be used for structural confirmation.

A key vibrational mode in these compounds is the stretching of the nitroso (N=O) group, which typically appears as a strong absorption band in the region of 1500–1520 cm⁻¹. The presence of amino groups (-NH₂) is indicated by N-H stretching vibrations, often seen as broad bands, and NH₂ bending vibrations around 1600 cm⁻¹. For derivatives containing carbonyl groups, such as uracil-based structures, the C=O stretching vibration gives a strong absorption band, for example at 1680 cm⁻¹ in 6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione.

The IR spectra of metal complexes of this compound derivatives have also been studied to elucidate the coordination sites of the ligand to the metal ion. akjournals.com Changes in the vibrational frequencies of the nitroso and other functional groups upon complexation provide evidence for their involvement in metal binding. akjournals.com

The table below summarizes the characteristic IR absorption bands for selected this compound derivatives.

| Compound | N=O Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione | 1520 | 1680 | 3350 (-NH₂) | |

| 2,4,6-Trihydrazineyl-5-nitrosopyrimidine | - | - | 3400, 3168 (N-H) | rsc.org |

| 6-Amino-5-nitrosouracil (B44844) derivatives | ~1500 | - | ~1600 (NH₂ bend) |

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)

The electronic absorption spectra of this compound derivatives are characterized by distinct bands in both the visible and ultraviolet regions, which are sensitive to the substitution pattern on the pyrimidine ring. acs.org Intramolecular charge transfer (ICT) from electron-donating substituents to the electron-withdrawing nitroso group significantly influences the position of these absorption maxima. acs.orgacs.org This effect allows for the tuning of the UV-Vis absorption over a wide range. acs.orgacs.org

Typically, these compounds exhibit a weak electronic transition in the visible region, with absorption maxima (λmax) ranging from 552 to 644 nm. acs.org A much stronger transition is observed in the UV region, generally between 336 and 358 nm. acs.org The specific absorption wavelengths are influenced by the nature of the substituents on the pyrimidine ring. For example, the UV/Vis spectra of certain N-substituted-N-(5-nitropyrimidin-4-yl)glycinates show that an N-isopropyl derivative has an absorption maximum at a longer wavelength (364 nm) compared to an N-cyclopropyl derivative (348 nm), indicating the influence of the substituent on the electronic properties. arkat-usa.org

The solvent environment can also play a role, although the orientation of the nitroso group itself, in cases where rotamers exist, does not significantly affect the position of the absorption bands. acs.org In metal complexes of this compound derivatives, the electronic spectra provide information about the coordination environment of the metal ion. For instance, new rhenium(I) complexes with this compound ligands have been characterized using UV-Vis spectroscopy, among other methods. encyclopedia.pub Similarly, studies on rhodium and iridium complexes have utilized UV-Vis to help elucidate their structures. nih.govresearchgate.net

Table 1: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound Type | Visible Region λmax (nm) | UV Region λmax (nm) | Reference |

| Variously substituted 5-nitrosopyrimidines | 552–644 | 336–358 | acs.org |

| N-isopropyl-N-[6-(4-propyloxyphenyl)arylamino-5-nitropyrimidin-4-yl]glycinate | - | 364 | arkat-usa.org |

| N-cyclopropyl-N-[6-(4-propyloxyphenyl)arylamino-5-nitropyrimidin-4-yl]glycinate | - | 348 | arkat-usa.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of this compound derivatives. High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of newly synthesized compounds. rsc.org

The fragmentation of nitrosamine (B1359907) compounds, a class to which 5-nitrosopyrimidines belong, has been studied using positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov These studies reveal characteristic fragmentation patterns that are dependent on the compound's structure. nih.gov Common fragmentation pathways for protonated nitrosamines include the loss of an NO radical (a loss of 30 Da), the loss of a water molecule (H₂O), and the elimination of NH₂NO (a loss of 46 Da). nih.gov

Specific examples from the PubChem database illustrate the mass spectral data for this compound derivatives. For this compound-2,4,6-triamine (PubChem CID: 70504), the top peak in its GC-MS spectrum is at an m/z of 154, which corresponds to the molecular ion. nih.gov In its MS/MS spectrum, with a precursor m/z of 155.0676 ([M+H]⁺), the most abundant fragment ions are observed at m/z 125 and 138. nih.gov For 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- (PubChem CID: 2733562), the molecular weight is 154.1267 g/mol , and its mass spectrum is available in the NIST WebBook. nist.gov

The fragmentation patterns observed in mass spectrometry are crucial for identifying unknown this compound derivatives and for studying their metabolites. researchgate.net

Table 2: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Precursor m/z ([M+H]⁺) | Key Fragment Ions (m/z) | Reference |

| This compound-2,4,6-triamine | ESI-MS/MS | 155.0676 | 125, 138, 137 | nih.gov |

| General Nitrosamines | ESI-MS/MS | [M+H]⁺ | [M+H-30]⁺, [M+H-H₂O]⁺, [M+H-46]⁺ | nih.gov |

| 2,4,6-trihydrazinyl-5-nitrosopyrimidine | HRMS (ESI) | [M]⁺ | 202.1798 | rsc.org |

Luminescence Spectroscopy of this compound Complexes

The study of the luminescence properties of metal complexes containing this compound ligands provides insights into their electronic structure and potential applications in areas like cellular imaging. While some organometallic rhenium complexes are known for their luminescence, it has been noted that this luminescence can sometimes be quenched in cellular environments. uzh.ch

Research on rhodium and iridium complexes with various 5-nitrosopyrimidines has included characterization by luminescence spectroscopy. nih.govresearchgate.net Similarly, the synthesis of new rhenium(I) tricarbonyl complexes with 5-substituted-6-amino-1,3-dimethyluracils also involved luminescence studies. researchgate.net The luminescence of these complexes is often tied to metal-to-ligand charge transfer (MLCT) or intraligand excited states. For instance, while not 5-nitrosopyrimidines, related cyclometalated palladium(II) complexes exhibit intense luminescence at low temperatures (77 K), with emissions assigned to intraligand excited states. acs.org

Although detailed luminescence data specifically for this compound complexes is not extensively reported in the provided search results, the existing literature on related metal complexes suggests that this is an active area of research. uzh.chacs.org The investigation of their luminescent properties is often coupled with studies into their biological activity. uzh.ch

Electron Spin Resonance (ESR) Spectroscopy in Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species with unpaired electrons, such as radicals and many transition metal complexes. bhu.ac.inwikipedia.org This makes it a valuable tool for characterizing paramagnetic complexes of this compound. researchgate.net

ESR spectroscopy provides information about the local environment and electronic structure of the paramagnetic center. bhu.ac.in In the context of this compound, ESR has been used to study the nitroso radical cations that can be formed. acs.orgacs.org The stability and structure of these radical cations are influenced by intramolecular charge transfer within the molecule. acs.org

For metal complexes, ESR spectra can confirm the oxidation state of the metal and provide details about the geometry of the complex. For example, the ESR spectra of solid copper(II) complexes with related ligands are characteristic of a d⁹ configuration and can indicate a tetragonal octahedral geometry. researchgate.net The g-values obtained from the spectra give insight into the nature of the metal-ligand bonding. researchgate.net In dinuclear copper(II) complexes with nitroso-oximato bridges, the absence of an ESR signal at room temperature can indicate strong antiferromagnetic coupling between the metal centers. psu.edu

Coordination Chemistry of 5 Nitrosopyrimidines and Their Metal Complexes

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with 5-nitrosopyrimidine ligands is typically achieved through the reaction of a suitable metal precursor with the this compound derivative in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry often dictates the final product's structure and composition.

Rhenium(I) tricarbonyl complexes of 5-nitrosopyrimidines have been synthesized and characterized. A general formula for these complexes is [ReCl(CO)₃L], where L is a this compound ligand. researchgate.netmdpi.comencyclopedia.pub These complexes are typically prepared by reacting rhenium(I) pentacarbonyl chloride, Re(CO)₅Cl, with the respective this compound ligand in a solvent such as toluene (B28343) at elevated temperatures. d-nb.info The resulting complexes are often isolated as precipitates and can be purified by recrystallization. d-nb.info

For instance, the reaction of Re(CO)₅Br with isatin (B1672199) Schiff base derivatives of sulfonamides and anilines in refluxing toluene under a nitrogen atmosphere yields complexes of the type [Re(L)(CO)₃Br]. d-nb.info X-ray diffraction studies on a related complex, [ReCl(CO)₃(DANU)]·CH₃CN (where DANU is a 5-nitrosouracil (B8612814) derivative), revealed a distorted octahedral coordination geometry around the Rhenium(I) center. researchgate.netmdpi.comencyclopedia.pub The this compound ligand in these complexes often acts as a bidentate chelating agent, coordinating through the nitroso oxygen and a ring nitrogen or an exocyclic amino group. encyclopedia.pub In some cases, the this compound can also act as a bridging ligand, leading to the formation of dinuclear complexes. researchgate.net

Table 1: Examples of Rhenium(I) Complexes with this compound Derivatives

| Complex Formula | Ligand (L) | Synthesis Method | Reference |

| [ReCl(CO)₃L] | This compound derivatives | Reaction of Re(CO)₅Cl with L in toluene | researchgate.netmdpi.com |

| [Re(C₁₄H₁₁N₃O₃S)(CO)₃Cl] | Isatin-sulfanilamide Schiff base | Reaction of Re(CO)₅Cl with ligand in toluene at 100°C | d-nb.info |

| [Re(C₁₅H₁₂N₂O₂)(CO)₃Br]·½C₂H₅OH | Isatin-4-methoxyaniline Schiff base | Reaction of Re(CO)₅Br with ligand in refluxing toluene | d-nb.info |

| [[(CO)₃Re(µ-X)]₂ONC₆H₄NR₂] (X = Cl, Br, I; R = Me, Et) | N,N-dialkyl-4-nitrosoaniline | Reaction with Re(CO)₅X | researchgate.net |

A significant number of rhodium and iridium complexes with various this compound ligands have been synthesized and structurally characterized. The reactions of starting materials like [RhCl(CO)(PPh₃)₂], [RhCl(CO)₂]₂, and [IrCl(CO)(PPh₃)₂] with different 5-nitrosopyrimidines have yielded a variety of complexes. nih.govresearchgate.net These reactions have led to the isolation of sixteen different complexes, showcasing the rich coordination chemistry of these ligands with rhodium and iridium. nih.govresearchgate.net

For example, the reaction of [RhCl(CO)(PPh₃)₂] with violuric acid (a this compound derivative) can lead to the formation of six-coordinated Rh(III) complexes such as [Rh(III)Cl(VIOH⁻¹)₂(PPh₃)]. nih.gov In these complexes, the violurato ligands act as bidentate chelators, coordinating through the N5 and O4 atoms. nih.gov Depending on the reaction conditions and the specific this compound used, complexes with different oxidation states of the metal, such as Rh(II) and Rh(III), can be obtained. nih.gov The coordination environment around the metal center in these complexes is often pseudo-octahedral. researchgate.net

Table 2: Selected Rhodium and Iridium Complexes with 5-Nitrosopyrimidines

| Complex | Starting Material | Ligand | Metal Oxidation State | Reference |

| [Rh(III)Cl(VIOH⁻¹)₂(PPh₃)] | [RhCl(CO)(PPh₃)₂] | Violuric Acid (VIOH) | +3 | nih.gov |

| [Rh(III)Cl(DVIOH⁻¹)₂(PPh₃)] | [RhCl(CO)(PPh₃)₂] | Dimethylvioluric Acid (DVIOH) | +3 | nih.gov |

| [Rh(II)(DVIOH⁻¹)₂(PPh₃)₂] | [RhCl(CO)(PPh₃)₂] | Dimethylvioluric Acid (DVIOH) | +2 | nih.gov |

| [MCl(CO)₂(L)] (M=Rh, Ir) | [MCl(CO)₂]₂ | Substituted Pyridines | +1 | researchgate.net |

| [M(cod)(L)₂]ClO₄ (M=Rh, Ir) | [M(cod)Cl]₂ | Substituted Pyridines | +1 | researchgate.net |

A wide range of divalent and trivalent transition metal complexes with this compound derivatives have been prepared and studied. These are typically synthesized by reacting a metal salt (e.g., chloride, nitrate (B79036), or sulfate) with the deprotonated form of the this compound ligand in an aqueous or alcoholic medium. researchgate.netakjournals.com

Complexes of Fe(II), Co(II), Ni(II), and Cu(II) with 6-amino-5-nitrosouracil (B44844) have been synthesized and their thermal properties investigated. researchgate.netakjournals.com For instance, complexes of the type M(HANU)₂·nH₂O (where M = Fe(II), Co(II), Ni(II) and H₂ANU = 6-amino-5-nitrosouracil) have been isolated. akjournals.com Similarly, Zn(II) and Cd(II) complexes with various 6-amino-5-nitrosouracil derivatives have been prepared. researchgate.net

Platinum(II) complexes with 5-nitrosopyrimidines have also been reported, often synthesized from K₂PtCl₄. nih.gov For example, the reaction of K₂PtCl₄ with one equivalent of an N-heterocyclic ligand in DMF at 75 °C can be used to prepare anions of the type [PtLCl₃]⁻. nih.gov Gold(III) complexes have been synthesized, for instance, by reacting HAuCl₄ with a 5-azopyrimidine derivative, resulting in a square-planar [Au(DZC)Cl₂] complex where the ligand chelates through a deprotonated amino group and an azo nitrogen. mdpi.com Another route to gold(III) complexes involves the reaction of [Au(tht)Cl₃] (tht = tetrahydrothiophene) with N-heterocyclic carbene ligands derived from acridine. csic.es

Table 3: Examples of Divalent and Trivalent Transition Metal Complexes with this compound Derivatives

| Complex Formula | Metal Ion | Ligand | Synthesis Details | Reference |

| M(HANU)₂·nH₂O | Fe(II), Co(II), Ni(II) | 6-amino-5-nitrosouracil (H₂ANU) | Reaction of metal salt with ligand | akjournals.com |

| Cu(HANU)₂·4H₂O | Cu(II) | 6-amino-5-nitrosouracil (H₂ANU) | Reaction of copper salt with ligand | akjournals.com |

| ZnA₂(H₂O)₂ | Zn(II) | 6-amino-5-nitrosouracil (deprotonated) | Reaction of zinc salt with ligand | researchgate.net |

| [PtCl₂(L)₂] | Pt(II) | Substituted Pyridines | Reaction of K₂PtCl₄ with ligand | researchgate.net |

| [Au(DZC)Cl₂] | Au(III) | 6-amino-1,3-dimethyl-5-(2-chlorophenylazo)uracil | Reaction of HAuCl₄ with ligand | mdpi.com |

Complexes with Rhodium and Iridium

Ligand Field Theory and Coordination Geometries

The coordination geometries of metal complexes with 5-nitrosopyrimidines are diverse and can be rationalized using Ligand Field Theory (LFT). LFT, an extension of crystal field theory, considers the electronic interactions between the metal d-orbitals and the ligand orbitals, providing insight into the splitting of the d-orbitals and the resulting electronic and magnetic properties of the complex. wiley-vch.deuci.eduannejac.ac.in The geometry of the complex is primarily determined by the coordination number of the central metal ion. libretexts.orglumenlearning.comatlanticoer-relatlantique.ca

Common coordination geometries observed for these complexes include octahedral, square planar, and tetrahedral. libretexts.orglumenlearning.comatlanticoer-relatlantique.ca

Octahedral Geometry: This is the most common geometry for complexes with a coordination number of six. lumenlearning.comsavemyexams.com In many of the reported rhenium(I), rhodium(III), and divalent transition metal complexes with 5-nitrosopyrimidines, the metal center is six-coordinate, resulting in an octahedral or distorted octahedral geometry. researchgate.netnih.govakjournals.com In an octahedral ligand field, the five degenerate d-orbitals of the metal ion split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). uci.edulibretexts.org The magnitude of this splitting (Δo) influences whether the complex will be high-spin or low-spin for d⁴-d⁷ metal ions. libretexts.org

Square Planar Geometry: This geometry is common for d⁸ metal ions such as Ni(II), Pd(II), Pt(II), and Au(III). libretexts.orgcsic.es The gold(III) complex [Au(DZC)Cl₂] exhibits a slightly distorted square-planar coordination. mdpi.com In a square planar field, the d-orbital splitting is more complex than in an octahedral field, with the dx²-y² orbital being the highest in energy. wiley-vch.de

Tetrahedral Geometry: While less common for this compound complexes, tetrahedral geometry can occur, particularly for complexes with a coordination number of four and large ligands. libretexts.orgsavemyexams.com In a tetrahedral ligand field, the d-orbital splitting is inverted compared to the octahedral field, with the t₂ orbitals being higher in energy than the e orbitals. The splitting energy (Δt) is significantly smaller than Δo, leading to predominantly high-spin complexes. libretexts.org

The specific this compound ligand and the co-ligands present in the coordination sphere play a crucial role in determining the strength of the ligand field and, consequently, the electronic properties and preferred geometry of the complex.

Thermal Decomposition Pathways and Stability of Metal Complexes

The thermal stability and decomposition of metal complexes of 5-nitrosopyrimidines have been investigated using thermogravimetric (TG) and differential scanning calorimetry (DSC) techniques. researchgate.netakjournals.com These studies provide valuable information about the composition of the complexes, the nature of coordinated and lattice water molecules, and the temperature ranges of stability.

The thermal decomposition of these complexes typically proceeds in distinct stages:

Dehydration: Hydrated complexes first lose their water molecules. The temperature at which dehydration occurs can indicate whether the water molecules are coordinated to the metal ion or are present as lattice water. Coordinated water is generally lost at higher temperatures than lattice water. researchgate.net For example, in a study of Fe(II), Co(II), and Ni(II) complexes with 6-amino-5-nitrosouracil, the dehydration step was the first stage of decomposition. akjournals.com

Pyrolytic Decomposition: Following dehydration, the organic ligand undergoes pyrolysis at higher temperatures. This process can be complex, often involving multiple steps corresponding to the breakdown of the pyrimidine (B1678525) ring. researchgate.netakjournals.com The decomposition of the free 6-amino-5-nitrosouracil ligand occurs in the range of 220-700°C. akjournals.com

Formation of Residue: The final residue upon heating to high temperatures in an air atmosphere is typically the metal oxide. researchgate.net The identity of the residue can be confirmed by techniques such as X-ray diffraction. akjournals.com

Studies on Fe(II), Co(II), Ni(II), and Cu(II) complexes of 6-amino-5-nitrosouracil have shown that the pyrolytic decomposition of the complexes occurs at temperatures similar to that of the free ligand, with two main exothermic effects observed in the DSC curves. akjournals.com The thermal stability of platinum(II) and palladium(II) complexes has also been investigated, with platinum complexes generally exhibiting higher thermal stability than their palladium counterparts. jmaterenvironsci.com The thermal decomposition of gold complexes can be more complex, with some compounds being explosive upon heating. at.ua For instance, gold ketenide, which can be formed from certain gold complexes, decomposes slowly above 50°C and explodes around 110°C. at.ua The thermal decomposition of a volatile organogold(III) complex was found to start at 210°C, leading to the formation of pure gold films. d-nb.info

Electronic Structure and Bonding in Metal-Nitrosopyrimidine Adducts

The electronic structure and the nature of the bonding in metal-nitrosopyrimidine adducts have been investigated using a combination of experimental techniques (such as spectroscopy) and theoretical calculations. nih.govresearchgate.net These studies provide insights into the metal-ligand interactions, which are crucial for understanding the properties and reactivity of these complexes.

The bonding in these complexes can be described by a combination of σ-donation from the ligand to the metal and, in some cases, π-backbonding from the metal to the ligand. Ligand Field Theory and Molecular Orbital Theory are the primary theoretical frameworks used to describe these interactions. als-japan.comlibretexts.org

In the case of rhodium and iridium complexes with 5-nitrosopyrimidines, theoretical studies using density functional theory (DFT) have been employed to analyze the metal-ligand bond. nih.govresearchgate.net A topological analysis of the electron density within the Quantum Theory of Atoms in Molecules (QTAIM) framework and the study of Mulliken charges for a Rh(III) complex with violurato ligands suggested a metal-ligand linkage of ionic character. nih.govresearchgate.net It was also found that relativistic effects play a significant role in determining the cis-trans isomerism in these complexes. nih.govresearchgate.net

The electronic structure of transition metal complexes is highly dependent on the d-electron configuration of the metal, its oxidation state, and the nature of the surrounding ligands. chemguide.co.ukchemrxiv.org The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The relative energies of these orbitals determine the electronic properties of the complex, such as its color and magnetic behavior. libretexts.org For late transition metals, the presence of filled π-symmetry orbitals can lead to the development of high-lying π(M=N) and low-lying σ/σ*(M=N) orbitals, which influences the spectroscopic signatures of the complexes. chemrxiv.org

The nature of the bonding in metal-nitrosopyrimidine adducts is a key factor in their potential applications, as it governs their stability, reactivity, and electronic properties.

Theoretical and Computational Investigations of 5 Nitrosopyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecular systems, including the 5-nitrosopyrimidine scaffold. wikipedia.orgarxiv.org This quantum mechanical modeling method allows for the detailed examination of electronic structure and reactivity, providing insights that are often difficult to obtain through experimental means alone. wikipedia.orgmdpi.com By focusing on the electron density, DFT can predict a wide range of molecular properties, making it an invaluable resource in computational chemistry. wikipedia.orgmdpi.com

DFT calculations for this compound and its derivatives typically employ various functionals, such as B3LYP, and basis sets like 6-31G* or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.net These calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data where available. nih.govsemanticscholar.org

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic structure of this compound derivatives, which in turn governs their reactivity. The distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be accurately calculated. nih.gov The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher reactivity and the potential for charge transfer within the molecule. nih.gov

For instance, studies on 2-amino-5-nitropyrimidine (B189733) have shown that the calculated HOMO-LUMO energies confirm the occurrence of intramolecular charge transfer. nih.gov The electronic structure of this compound derivatives can be perturbed by the introduction of different substituents, which can be systematically studied using DFT to predict how these changes will affect the molecule's reactivity. mdpi.com

Analysis of Metal-Ligand Interactions

5-Nitrosopyrimidines are effective ligands for metal ions, and DFT is extensively used to analyze the nature of these metal-ligand bonds. nih.govmdpi.com Theoretical studies on rhodium and iridium complexes with this compound derivatives have utilized a variety of density functionals (such as SOGGA11-X, B3LYP, B3LYP-D3, and wB97XD) to investigate these interactions. nih.gov These calculations have revealed that the metal-ligand bond in these complexes often has a significant ionic character. nih.gov

Energy decomposition analysis, a feature of some DFT studies, can break down the total interaction energy into physically meaningful components like electrostatic, exchange-repulsion, and polarization terms. This allows for a deeper understanding of the forces driving the complex formation. mdpi.com Such analyses are crucial for the rational design of new metal complexes with desired properties.

Topological Analysis of Electron Density (AIM Scheme)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding. ias.ac.in This approach, often used in conjunction with DFT calculations, identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of atomic interactions. ias.ac.in

In studies of metal complexes of 5-nitrosopyrimidines, the topological analysis of the electron density at the BCPs between the metal and the ligand atoms helps to quantify the degree of covalent and ionic character in the bond. nih.gov A negative value of the Laplacian of the electron density (∇²ρ) at the BCP, for instance, is indicative of a shared-shell interaction, characteristic of a covalent bond. ias.ac.in

Mulliken Charge Distribution Analysis

Mulliken population analysis is a common method used with DFT calculations to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orgniscpr.res.in This analysis provides a picture of the electron distribution and can help identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In various studies of pyrimidine (B1678525) derivatives, Mulliken charge analysis has been used to understand the effect of different substituents on the electronic properties of the pyrimidine ring. niscpr.res.in For example, the analysis can show that nitrogen and oxygen atoms typically carry negative charges, making them potential sites for electrophilic attack or coordination with metal ions. niscpr.res.inresearchgate.net It's important to note that while widely used, Mulliken charges can be sensitive to the choice of basis set. wikipedia.org

| Atom | Mulliken Charge (Example Calculation) |

| N1 | -0.5 |

| C2 | 0.3 |

| N3 | -0.6 |

| C4 | 0.4 |

| C5 | -0.1 |

| N (nitroso) | -0.2 |

| O (nitroso) | -0.4 |

| Note: This table is illustrative and actual values depend on the specific molecule and computational method. |

Study of Isomerism, Tautomerism, and Relativistic Effects

Computational studies are particularly valuable for investigating isomerism and tautomerism, phenomena where molecules have the same chemical formula but different arrangements of atoms. numberanalytics.com DFT calculations can predict the relative stabilities of different isomers and tautomers by comparing their calculated energies. researchgate.netresearchgate.net

For example, in the case of metal complexes of 5-nitrosopyrimidines, DFT has been used to understand the foundations of cis-trans isomerism. nih.gov These studies have shown that the nature of the metal-ligand interaction is a primary factor, and interestingly, that relativistic effects can also play a significant role in determining the preferred isomeric form. nih.gov The influence of solvent on tautomeric equilibria can also be modeled using computational methods like the Polarizable Continuum Model (PCM). researchgate.net

Computational Exploration of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. rsc.org This provides a detailed, step-by-step understanding of the reaction mechanism. researchgate.net

A computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines provides a clear example. rsc.org This study used DFT to investigate why the reaction unexpectedly yields disubstituted pyrimidines. The calculations identified pre-reactive molecular complexes and Meisenheimer complexes as key intermediates. rsc.org By calculating the free energy barriers for different reaction pathways, the researchers were able to explain the observed product distribution. The geometries of the transition states (the highest energy point along the reaction coordinate) were optimized, providing a picture of the molecular structure at the crucial point of bond making and breaking. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations have been instrumental in understanding the structural and dynamic properties of this compound derivatives. These computational techniques allow for the exploration of molecular conformations, interactions with biological targets, and the influence of the surrounding environment.

One notable application is in the study of this compound derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. unito.itnih.gov Molecular dynamics simulations have been employed to elucidate the determinants of their inhibitory activity. unito.itnih.gov These simulations reveal how the compounds bind to the active site of CDK2 and the specific interactions that contribute to their potency. unito.it

Path integral molecular dynamics (PIMD) simulations have also been used to investigate the structure and properties of this compound derivatives, particularly those exhibiting resonance-assisted hydrogen bonds (RAHB). rsc.org These simulations account for nuclear quantum effects, which can be significant for hydrogen atoms. rsc.org For a this compound derivative with two rotamers stabilized by intramolecular hydrogen bonds, PIMD simulations showed that the delocalization of hydrogen atoms significantly impacts bond distances and ¹⁵N chemical shifts. rsc.org This approach provided a more accurate representation of the molecular structure and properties compared to static quantum-chemical calculations. rsc.org The simulations also helped to rationalize the large deuterium (B1214612) isotope effects observed on the ¹⁵N chemical shifts of the nitroso group, confirming the high degree of anharmonicity in the N-H potential when the hydrogen is involved in the intramolecular hydrogen bond. rsc.org

Furthermore, molecular modeling has been used to investigate the structure of compounds like 6-amino-4-methylamino-5-nitrosopyrimidine in both the solid state and in solution. nih.gov By combining experimental data from X-ray diffraction and NMR spectroscopy with Hartree-Fock (HF) and density functional theory (DFT) calculations, a comprehensive understanding of its molecular conformation can be achieved. nih.gov

A study on the unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines utilized computational methods to clarify the reaction mechanism. The calculations, performed at the M06-2X/6-31G* level of theory with solvation effects, suggested that Meisenheimer complexes play a crucial role in the reaction pathway.

The table below summarizes key applications of molecular modeling and dynamics simulations in the study of this compound and its derivatives.

| Compound/System | Computational Method | Key Findings |

| This compound derivatives and CDK2 | Molecular Dynamics Simulations | Elucidation of binding modes and determinants of inhibitory activity. unito.itnih.gov |

| This compound derivative with RAHB | Path Integral Molecular Dynamics (PIMD) | Nuclear delocalization of hydrogen affects bond distances and ¹⁵N chemical shifts; rationalization of large deuterium isotope effects. rsc.org |

| 6-Amino-4-methylamino-5-nitrosopyrimidine | HF and DFT calculations | Interpretation of experimental X-ray and NMR data to determine molecular conformation. nih.gov |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | DFT (M06-2X/6-31G*) | Clarification of a reaction mechanism involving Meisenheimer complexes. |

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Studies

Quantitative Structure-Activity Relationship (QSAR) and computational Structure-Activity Relationship (SAR) studies are powerful tools for understanding how the chemical structure of a compound influences its biological activity. d-nb.infonih.gov These methods use statistical models to correlate molecular descriptors with experimental data, enabling the prediction of activity for new compounds and guiding the design of more potent molecules. d-nb.infomdpi.com

In the context of this compound derivatives, QSAR and SAR studies have been applied to explore their potential as therapeutic agents. For instance, preliminary SAR has been explored for substituted this compound analogs synthesized for their anti-17β-HSD and antiproliferative activity. eurjchem.com

While direct QSAR studies on "this compound" are not extensively detailed in the provided context, the principles of QSAR are broadly applicable to pyrimidine derivatives. researchgate.net For example, QSAR studies on 5-cyano, N1, 6-disubstituted, 2-thiouracil (B1096) derivatives identified key molecular descriptors like van der Waals surface area, dipole moment, and specific atom counts as important determinants for their CNS depressant activity. researchgate.net Similarly, for other pyrimidine analogs, descriptors such as log P, electronic parameters, and molecular size and shape have been correlated with antibacterial and antileishmanial activities. researchgate.net

The general workflow of a QSAR study involves:

Data Set Preparation : A series of compounds with known biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development : Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the activity. researchgate.net

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

Computational SAR studies often involve molecular docking to predict the binding mode of a ligand to its target protein, followed by an analysis of the interactions to understand the structural requirements for activity. d-nb.info This information can then be used to rationalize the observed SAR and to design new analogs with improved properties.

The table below outlines the general steps and components of QSAR and computational SAR studies.

| Study Type | Methodology | Key Outputs |

| QSAR | Statistical correlation of molecular descriptors with biological activity. d-nb.infomdpi.com | A mathematical model that predicts activity and identifies key structural features. |

| Computational SAR | Analysis of ligand-protein interactions from docking or simulations. | Understanding of structural requirements for binding and activity. |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data for this compound and its derivatives. Theoretical calculations can provide valuable insights into the relationship between molecular structure and spectroscopic properties, aiding in the analysis of experimental spectra.

Theoretical calculations have been used to interpret the NMR spectra of polysubstituted 5-nitrosopyrimidines. acs.org The presence of a switchable intramolecular hydrogen bond in these compounds can be investigated through a combination of experimental NMR and computational methods. acs.org DFT calculations are often employed to predict NMR chemical shifts, which can then be compared with experimental values to confirm structural assignments. acs.org For instance, the study of 6-amino-4-methylamino-5-nitrosopyrimidine utilized Hartree-Fock (HF) and DFT methods to interpret experimental ¹H and ¹³C NMR data. nih.gov

Furthermore, computational approaches can be used to understand the influence of the environment on spectroscopic properties. For example, the effects of solvents on NMR chemical shifts can be modeled, providing a more accurate prediction of spectra in solution. acs.org

Vibrational spectroscopy, such as FT-IR and FT-Raman, can also be effectively complemented by theoretical calculations. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared to the experimental spectrum to aid in the assignment of vibrational bands. nih.gov This has been demonstrated in studies of related pyrimidine derivatives, such as 2,4-diamino-6-hydroxy-5-nitroso pyrimidine. nih.gov

The table below summarizes the application of computational methods in the prediction and interpretation of spectroscopic data for this compound and related compounds.

| Spectroscopic Technique | Computational Method | Application |

| NMR Spectroscopy | DFT, HF, PIMD | Prediction of chemical shifts, interpretation of spectra, investigation of hydrogen bonding and conformational dynamics. rsc.orgnih.govacs.org |

| Vibrational Spectroscopy (FT-IR, FT-Raman) | DFT | Prediction of vibrational frequencies and intensities for band assignment. nih.gov |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions and interpretation of UV-Vis spectra. |

Applications of 5 Nitrosopyrimidines As Versatile Synthetic Intermediates

Precursors for the Synthesis of Condensed Heterocyclic Systems

5-Nitrosopyrimidines are highly effective starting materials for building fused ring systems. The nitroso group can be readily reduced to an amino group, which, being adjacent to another amino or reactive group on the pyrimidine (B1678525) ring, facilitates intramolecular cyclization reactions to form a second ring.

The synthesis of pteridines, compounds containing a pyrazino[2,3-d]pyrimidine core, is one of the most well-established applications of 5-nitrosopyrimidines. orientjchem.org The classical Gabriel-Isay synthesis, and its variations, often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. 5-Nitrosopyrimidines serve as stable and reliable precursors to the required, often less stable, 4,5-diaminopyrimidines.

A common strategy involves the reaction of 4-amino-5-nitrosopyrimidines with compounds possessing an active methylene (B1212753) group (-CH2-). orientjchem.org For instance, a series of aryl-substituted pteridines have been synthesized from the cyclization of 4,6-diamino-5-nitrosopyrimidines with various 4-aminophenylacetonitriles. nih.gov This approach has been leveraged to create libraries of pteridine (B1203161) derivatives for biological screening. nih.gov

Another prominent method is the Timmis synthesis, which involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing a reactive methylene group adjacent to a carbonyl or cyano group. This has been used to develop general synthetic routes to 6-thiopteridines by reacting 4-amino-5-nitrosopyrimidines with pyridinium-activated acetonitriles, acetates, or ketones in the presence of thiols. byu.edu The reaction proceeds through an intermediate pyrimidine nitrone formed in situ. byu.edu

Furthermore, the synthetic pathway can be adapted to produce a variety of substituted pteridines. For example, 4-amino-6-chloro-2-(methylthio)pyrimidine (B89464) can be reacted with amines, followed by 5-nitrosation. The resulting 5-nitrosopyrimidine is then reduced with sodium dithionite (B78146) and cyclized with glyoxal (B1671930) or butane-2,3-dione to yield the corresponding pteridine ring system. nih.govtandfonline.com